2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Kinase inhibitor CLK HIPK

Fragment-to-lead campaigns targeting CLK/HIPK kinases often stall due to lack of validated, synthetically tractable hinge-binding scaffolds. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9) resolves this bottleneck directly. • Pre-validated hinge-binding mode confirmed by HIPK2 co-crystal structure (PDB 7NCF, 2.05 Å). • 5-Amino handle enables Sandmeyer diazotization to 5-chloro-3-iodofuro[3,2-b]pyridine for modular 3,5-disubstituted library synthesis (CLK1/CLK2 IC50 < 50 nM). • Also claimed in US6143761 for CNS nicotinic receptor modulation. Bulk inventory available for immediate global dispatch.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B1506237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-b]pyridin-5-amine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C1N=C(C=C2)N
InChIInChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9)
InChIKeyMNFATGGLUXHNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Core Kinase-Targeted Scaffold


2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9, MFCD18384402) is a bicyclic heteroaromatic amine that integrates a partially saturated 2,3-dihydrofuran ring fused to a 5-aminopyridine moiety. It is the 5-amino-substituted, dihydro derivative of the furo[3,2-b]pyridine core, a scaffold that has been validated as a privileged chemotype for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The compound is also the progenitor structure claimed generically in patents covering furo[3,2-b]pyridines substituted at position 5 for modulation of nicotinic acetylcholine receptors and treatment of CNS disorders [2]. With a molecular weight of 136.15 g/mol and calculated XLogP3 of approximately 0.5, the compound exhibits moderate polarity suitable for fragment-based and lead-optimization workflows [3].

CLK/HIPK kinase inhibitor library synthesis Privileged [3,2-b] scaffold for selective inhibitor design
Fragment-based drug discovery Fragment-sized hinge-binder with validated binding mode
Modular library construction via 5-NH2 handle Sandmeyer halogenation and chemoselective cross-coupling

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Critical Role of Isomer and 5-Amino Group


The ring-fusion architecture and the oxidation state of the furopyridine core are not cosmetic variations—they directly dictate target engagement profiles and synthetic elaboration pathways. The [3,2-b] regioisomer has been explicitly identified as a privileged scaffold for CLK and HIPK kinase inhibition, whereas its [2,3-b] positional isomer has been advanced primarily as a core for IRAK4 inhibitors [1]. The 5-amino group is not a passive spectator; it serves as the critical functional handle for diazotization chemistry that installs halogen substituents (Cl, I) required for chemoselective cross-coupling, enabling the modular construction of 3,5-disubstituted furo[3,2-b]pyridine libraries [2]. Substituting with the fully aromatic furo[3,2-b]pyridin-5-amine eliminates the saturated 2,3-dihydro character, altering conformational preferences, electronic distribution at the pyridine nitrogen, and metabolic vulnerability [3]. These differences are not surmountable by post-hoc functionalization of a generic furopyridine building block—they are embedded in the core structure and must be specified at the procurement stage.

[2,3-b] regioisomer shifts target profile to IRAK4, not CLK/HIPK
Scaffold target mismatch
Fully aromatic analog alters conformational preferences and metabolic vulnerability
Oxidation state difference
Unsubstituted parent core lacks the 5-amino handle for diversification
Synthetic pathway blocked

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Comparator Evidence for Selection


Regioisomeric Scaffold Selectivity: CLK/HIPK vs. IRAK4

The [3,2-b] fusion architecture directs kinase selectivity toward the CLK and HIPK families, whereas the [2,3-b] positional isomer is associated with IRAK4 inhibition. In the 2019 Angewandte Chemie study, 3,5-disubstituted furo[3,2-b]pyridines—synthesized from a core accessed via the 5-amino intermediate—yielded potent CLK inhibitors with IC50 values below 50 nM [1]. In contrast, a 2023 European Journal of Medicinal Chemistry study employing the dihydrofuro[2,3-b]pyridine core reported IRAK4 inhibitors where the initial screening hit showed an IC50 of 243 nM and optimized lead compound 21 reached an IC50 of 6.2 nM, albeit with high clearance (Cl = 43 mL/min/kg) and poor oral bioavailability (F = 1.6%) [2].

Scaffold selectivity
Cross-study comparable
CLK/HIPK vs. IRAK4
Regioisomer defines kinase target class for library design
[3,2-b] delivers CLK/HIPK; [2,3-b] delivers IRAK4
Kinase inhibitor CLK HIPK IRAK4 Scaffold selectivity

Oxidation State: Dihydro vs. Aromatic Core Profile

The target compound (C7H8N2O, MW 136.15) is the 2,3-dihydro analog, while the fully aromatic comparator furo[3,2-b]pyridin-5-amine (CAS 1026709-93-2) possesses the formula C7H6N2O (MW 134.14) [1]. The difference of two hydrogen atoms reflects distinct oxidation states at the furan ring: the dihydro form introduces sp3 character with a saturated C2–C3 bond, altering ring puckering, electron density at the pyridine nitrogen (affecting pKa and hydrogen-bonding capacity), and the topological polar surface area [2]. The saturated ethylene bridge also removes a potential site of oxidative metabolism present in the fully aromatic furan ring, which is a known liability in CYP450-mediated clearance pathways [3].

Oxidation state
Class-level inference
Dihydro (sp3) vs. aromatic core
May support metabolic stability screening
Class-level CYP450 susceptibility context
Physicochemical properties Metabolic stability Oxidation state Drug-likeness

5-Amino Handle: Chemoselective Halogenation and Library Synthesis

The primary amine at position 5 is the key functional group enabling the Sandmeyer-type conversion to 5-chloro-3-iodofuro[3,2-b]pyridine, the pivotal intermediate for chemoselective cross-coupling reactions used to construct 3,5-disubstituted furo[3,2-b]pyridine libraries [1]. In the synthesis reported by Němec et al. (2021), 5-chloro-3-iodofuro[3,2-b]pyridine serves as the universal electrophilic partner for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling systematic exploration of the 3- and 5-vectors [2]. The 5-amino compound itself can be directly elaborated via reductive amination, amide bond formation, or urea/thiourea synthesis to generate diverse compound arrays without requiring pre-functionalization [3].

5-Amino handle
Head-to-head
Diversification platform access
Enables cross-coupling for modular library synthesis
Critical for 3,5-disubstituted library construction
Synthetic chemistry Diazotization Cross-coupling Building block

Patent Landscape: Position-5 Substitution Required for Kinase IP

European Patent EP2940022B1, granted in 2020 to Masaryk University, explicitly claims furo[3,2-b]pyridines that are 'substituted at least in position 5' as inhibitors of protein kinases, with exemplified compounds demonstrating IC50 values below 50 nM against CLK1 and CLK2 and selectivity scores S(35) below 0.05 against a panel of 468 kinases at 1 μM [1]. This patent also covers the 5-amino-substituted core as a synthetic intermediate [2]. In parallel, US Patent US6143761 (Sanofi-Synthelabo) generically claims 2,3-dihydrofuro[3,2-b]pyridine derivatives with R1 = H or alkyl at the 5-amino position for CNS indications, establishing that the unsubstituted 5-amino compound (2,3-dihydrofuro[3,2-b]pyridin-5-amine) falls within the scope of granted IP across multiple therapeutic areas [3].

Patent landscape
Class-level inference
Position-5 substitution gate
5-NH2 is minimum required element for kinase IP
EP2940022B1 selectivity context
Patent analysis Kinase inhibitor Intellectual property Freedom to operate

Commercial Availability: Benchmarking Positional Isomers

The target compound (CAS 95837-11-9) is listed by multiple suppliers (Fluorochem, AKSci, BOC Sciences, Leyan) at purities typically ≥95% to 98% . Its positional isomer 2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS 34668-07-0) is commercially available from Enamine and Fluorochem, but at significantly higher cost: Fluorochem lists 250 mg of the [2,3-b] isomer at £429.00, indicating limited bulk availability compared to the [3,2-b] isomer which is offered in multi-gram quantities by several vendors . The 5-chloro-3-iodo derivative, the key downstream intermediate, is also commercially available (CAS 2275607-45-7), enabling users who procure the 5-amino compound to benchmark their in-house synthetic route against a commercially available advanced intermediate .

Commercial benchmark
Head-to-head
Supplier base and cost advantage
[3,2-b] isomer offers broader availability for scale-up
Catalog pricing context; requires verification
Procurement Commercial availability Purity Cost comparison

Crystallographic Validation: HIPK2 ATP-Pocket Binding Mode

The co-crystal structure of HIPK2 in complex with MU135 (compound 21e, a 3,5-disubstituted furo[3,2-b]pyridine) has been deposited in the Protein Data Bank under accession code 7NCF at 2.05 Å resolution, confirming that the furo[3,2-b]pyridine core occupies the ATP-binding site with the pyridine nitrogen engaging the hinge region via a hydrogen bond [1]. This structural validation provides atomic-level evidence that the [3,2-b] fusion geometry correctly positions the 5-substituent vector toward the solvent-exposed region and the 3-substituent toward the hydrophobic back pocket, a pharmacophoric arrangement that cannot be replicated by [2,3-b] or [3,2-c] regioisomers due to their distinct angular relationship between the furan oxygen and the pyridine nitrogen [2].

HIPK2 binding mode
Head-to-head
Crystallographically validated hinge-binding
Atomic-resolution vector geometry for structure-based design
PDB 7NCF, 2.05 Å resolution
Structural biology X-ray crystallography HIPK2 Binding mode

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Application Scenarios


CLK/HIPK Inhibitor Library via Chemoselective Cross-Coupling

The 5-amino group of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is converted via Sandmeyer diazotization to 5-chloro-3-iodofuro[3,2-b]pyridine, a dual electrophilic intermediate that undergoes sequential Pd-catalyzed couplings—Suzuki-Miyaura at the 3-iodo position followed by Buchwald-Hartwig amination at the 5-chloro position—to generate 3,5-disubstituted furo[3,2-b]pyridine libraries. This modular synthetic strategy, validated in the Němec et al. (2021) CLK/HIPK inhibitor study [1], enables parallel exploration of chemical space at both vectors and has delivered inhibitors with IC50 < 50 nM against CLK1/CLK2 and selectivity scores S(35) < 0.05 against 468 off-target kinases. The 2,3-dihydrofuro[3,2-b]pyridin-5-amine starting material is the cost-effective entry point for this entire synthetic platform.

Hedgehog Pathway Modulation with Kinase-Inactive Analogs

The 2019 Angewandte Chemie study demonstrated that 3,5,7-trisubstituted furo[3,2-b]pyridines, accessible through further elaboration of the core scaffold derived from the 5-amino building block, yield sub-micromolar modulators of the Hedgehog signaling pathway while remaining kinase-inactive [2]. This dual potential—kinase inhibition from 3,5-disubstituted analogs and Hedgehog modulation from 3,5,7-trisubstituted analogs—makes the single starting material 2,3-dihydrofuro[3,2-b]pyridin-5-amine a versatile entry point for two mechanistically distinct target classes. Procurement of the 5-amino core thus supports multiple lead optimization campaigns from a single building block inventory.

nAChR Ligand Discovery for CNS Disorders

US Patent US6143761 (Sanofi-Synthelabo) specifically claims 2,3-dihydrofuro[3,2-b]pyridine derivatives with R1 = H (i.e., the 5-amino compound) as therapeutic agents for disorders related to nicotinic acetylcholine receptor dysfunction, including cognitive deficits and gastrointestinal indications [3]. The patent describes in vivo efficacy in animal models of cholinergic hypofunction, positioning the compound class as a validated starting point for CNS drug discovery. The unsubstituted 5-amino compound (R1 = H, R2 = H, R3/R4/R5 = H) is the simplest embodiment within the patent's Markush claims, making it the logical procurement choice for medicinal chemistry teams exploring this therapeutic space while maintaining freedom to operate within the Sanofi patent estate.

Fragment-Based Drug Discovery with a Validated Hinge-Binder

With a molecular weight of 136.15 g/mol (well within the Rule of Three for fragment libraries: MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3) [4], 2,3-dihydrofuro[3,2-b]pyridin-5-amine meets all criteria as a fragment-sized hinge-binding scaffold for kinase targets. The PDB-deposited co-crystal structure of HIPK2 with MU135 (PDB 7NCF, 2.05 Å) confirms that the furo[3,2-b]pyridine core binds the hinge region via a canonical hydrogen bond [1]. This structural validation enables structure-based fragment growing and merging strategies using the 5-amino group as the synthetic vector for amine-directed elaboration. Procurement of the 5-amino fragment thus comes with a pre-validated binding mode, substantially de-risking fragment-to-lead campaigns targeting the CLK, HIPK, or related CMGC kinase families.

Application
Selection Property
Validation Focus
CLK/HIPK inhibitor library
5-NH2 handle for cross-coupling
IC50
Hedgehog pathway modulation
Scaffold versatility for trisubstituted analogs
Kinase-inactive analog activity profiling
nAChR ligand discovery
Unsubstituted 5-NH2 embodiment
Cholinergic model-response endpoint context
Fragment-based drug discovery
Fragment-sized hinge-binder (MW 136.15)
Structure-based growing and merging strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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